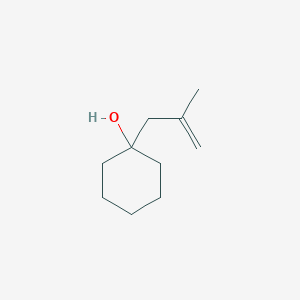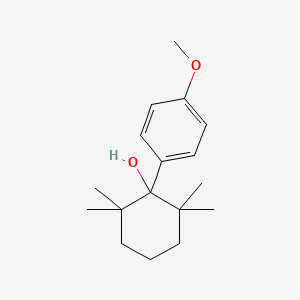![molecular formula C16H14I2O4 B14649433 Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate CAS No. 54291-88-2](/img/structure/B14649433.png)
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize impurities. The process often includes rigorous purification steps to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: The methoxyphenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenolic compounds, while substitution reactions can produce a variety of methoxyphenoxy derivatives .
Applications De Recherche Scientifique
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): Shares structural similarities and exhibits similar biological activities.
Levothyroxine: Another iodinated compound with distinct therapeutic applications in thyroid hormone replacement.
Uniqueness
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis sets it apart from other similar compounds .
Propriétés
Numéro CAS |
54291-88-2 |
|---|---|
Formule moléculaire |
C16H14I2O4 |
Poids moléculaire |
524.09 g/mol |
Nom IUPAC |
methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate |
InChI |
InChI=1S/C16H14I2O4/c1-20-11-3-5-12(6-4-11)22-16-13(17)7-10(8-14(16)18)9-15(19)21-2/h3-8H,9H2,1-2H3 |
Clé InChI |
RGDSRZRUEBFBSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


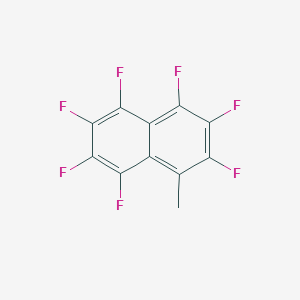
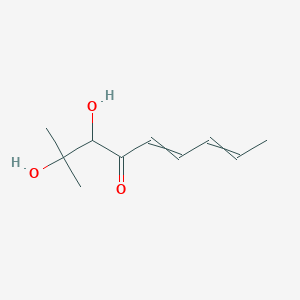


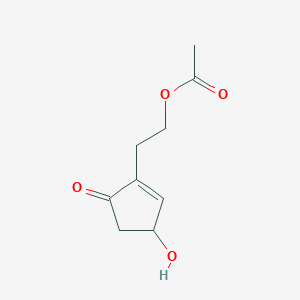
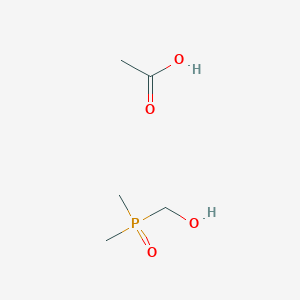
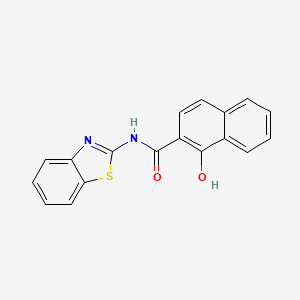
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

